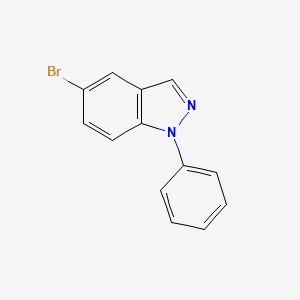
5-Bromo-1-phenyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-phenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a bromine atom at the 5-position and a phenyl group at the 1-position of the indazole ring imparts unique chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-phenyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromoaniline with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-phenyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include 5-amino-1-phenyl-1H-indazole and 5-thio-1-phenyl-1H-indazole.
Oxidation and Reduction: Products include various oxidized or reduced derivatives of the indazole ring.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-phenyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with anticancer, anti-inflammatory, and antimicrobial activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is used in the development of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-phenyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine atom and phenyl group can interact with specific molecular targets, such as proteins or nucleic acids, to modulate their activity. The compound can also participate in various signaling pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-indazole: Lacks the phenyl group at the 1-position.
1-Phenyl-1H-indazole: Lacks the bromine atom at the 5-position.
5-Chloro-1-phenyl-1H-indazole: Has a chlorine atom instead of bromine at the 5-position.
Uniqueness
5-Bromo-1-phenyl-1H-indazole is unique due to the presence of both the bromine atom and the phenyl group, which impart distinct chemical and biological properties. The bromine atom can participate in halogen bonding, while the phenyl group can enhance hydrophobic interactions, making this compound a valuable scaffold in drug design and materials science.
Eigenschaften
Molekularformel |
C13H9BrN2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
5-bromo-1-phenylindazole |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-13-10(8-11)9-15-16(13)12-4-2-1-3-5-12/h1-9H |
InChI-Schlüssel |
LVQMZEBELXDANN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)
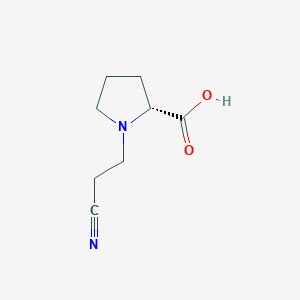
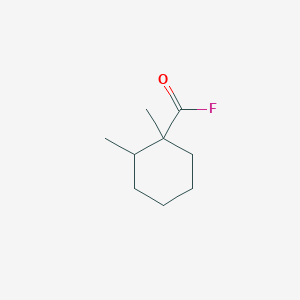

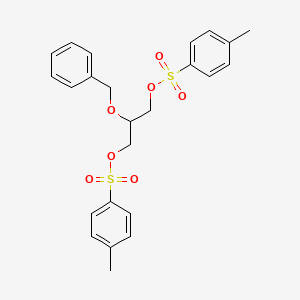
![2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole](/img/structure/B13963648.png)
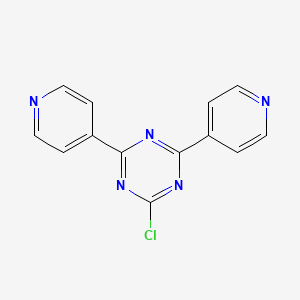
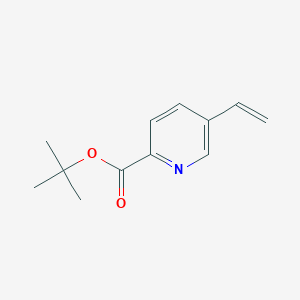
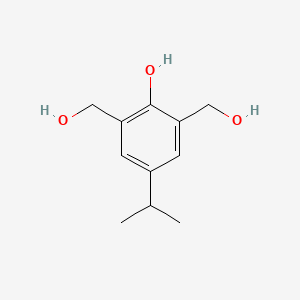
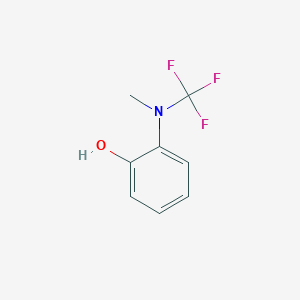

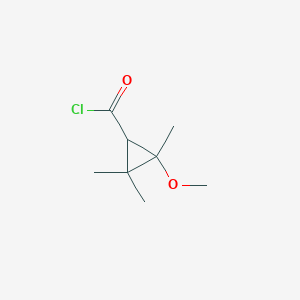

![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
